molecular formula C12H11N3O B252594 N-(pyridin-3-ylmethyl)pyridine-2-carboxamide

N-(pyridin-3-ylmethyl)pyridine-2-carboxamide

Cat. No. B252594
M. Wt: 213.23 g/mol
InChI Key: PVQLDDRIQCSBFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(pyridin-3-ylmethyl)pyridine-2-carboxamide, also known as 3-aminopyridine-2-carboxamide, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of pyridine, which is a heterocyclic aromatic organic compound that is commonly used in the synthesis of various chemicals and pharmaceuticals. N-(pyridin-3-ylmethyl)pyridine-2-carboxamide has been found to have several interesting properties that make it a promising candidate for research applications.

Mechanism of Action

The mechanism of action of N-(pyridin-3-ylmethyl)pyridine-2-carboxamide involves the inhibition of potassium channels in neurons. This inhibition leads to an increase in the release of neurotransmitters, which can enhance neuronal signaling and improve cognitive function.
Biochemical and Physiological Effects:
Studies have shown that N-(pyridin-3-ylmethyl)pyridine-2-carboxamide can have several biochemical and physiological effects. These effects include an increase in the release of neurotransmitters, such as acetylcholine and dopamine, and an enhancement of synaptic plasticity. Additionally, this compound has been found to have antioxidant properties, which can protect neurons from oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using N-(pyridin-3-ylmethyl)pyridine-2-carboxamide in lab experiments is its ability to enhance neuronal signaling and improve cognitive function. This property makes it a potential candidate for the treatment of neurological disorders. However, one limitation of using this compound in lab experiments is its potential toxicity. Studies have shown that high doses of N-(pyridin-3-ylmethyl)pyridine-2-carboxamide can lead to cell death and neurotoxicity.

Future Directions

There are several future directions for research on N-(pyridin-3-ylmethyl)pyridine-2-carboxamide. One area of research is the development of new compounds that are structurally similar to N-(pyridin-3-ylmethyl)pyridine-2-carboxamide but have improved pharmacological properties. Another area of research is the investigation of the potential therapeutic applications of this compound in the treatment of neurological disorders. Additionally, research could focus on the development of new methods for synthesizing N-(pyridin-3-ylmethyl)pyridine-2-carboxamide that are more efficient and cost-effective.

Synthesis Methods

The synthesis of N-(pyridin-3-ylmethyl)pyridine-2-carboxamide can be achieved through a variety of methods. One common method involves the reaction of N-(pyridin-3-ylmethyl)pyridine-2-carboxamideine with methyl chloroformate, followed by the addition of pyridine-2-carboxylic acid. Another method involves the reaction of N-(pyridin-3-ylmethyl)pyridine-2-carboxamideine with pyridine-2-carboxylic acid, followed by the addition of thionyl chloride and then methylamine.

Scientific Research Applications

N-(pyridin-3-ylmethyl)pyridine-2-carboxamide has been found to have several potential applications in scientific research. One area of research where this compound has been studied is in the field of neuroscience. Studies have shown that N-(pyridin-3-ylmethyl)pyridine-2-carboxamide can enhance the release of neurotransmitters, such as acetylcholine, in the brain. This property makes it a potential candidate for the treatment of neurological disorders, such as multiple sclerosis and Parkinson's disease.

properties

Product Name

N-(pyridin-3-ylmethyl)pyridine-2-carboxamide

Molecular Formula

C12H11N3O

Molecular Weight

213.23 g/mol

IUPAC Name

N-(pyridin-3-ylmethyl)pyridine-2-carboxamide

InChI

InChI=1S/C12H11N3O/c16-12(11-5-1-2-7-14-11)15-9-10-4-3-6-13-8-10/h1-8H,9H2,(H,15,16)

InChI Key

PVQLDDRIQCSBFX-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)C(=O)NCC2=CN=CC=C2

Canonical SMILES

C1=CC=NC(=C1)C(=O)NCC2=CN=CC=C2

Origin of Product

United States

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